Cas no 10349-09-4 (3-Methyl-4-phenyl-1,2,5-oxadiazole)
10349-09-4 structure
Product Name:3-Methyl-4-phenyl-1,2,5-oxadiazole
CAS-nummer:10349-09-4
MF:C9H8N2O
MW:160.17262172699
CID:210208
PubChem ID:139130
Update Time:2025-05-19
3-Methyl-4-phenyl-1,2,5-oxadiazole Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2,5-Oxadiazole,3-methyl-4-phenyl-
- 3-Methyl-4-phenylfurazan
- 3-methyl-4-phenyl-1,2,5-oxadiazole
- SCHEMBL10166465
- AKOS033384864
- Methyl-phenyl-1,2,5-oxdiazol
- 10349-09-4
- EN300-116534
- DTXSID10145875
- Z1238570891
- CS-0223746
- Methylphenylfurazan
- 3-Methyl-4-phenyl-1,2,5-oxadiazole
-
- Inchi: 1S/C9H8N2O/c1-7-9(11-12-10-7)8-5-3-2-4-6-8/h2-6H,1H3
- InChI-sleutel: NJFVZLLKYNGWAE-UHFFFAOYSA-N
- LACHT: O1N=C(C)C(C2C=CC=CC=2)=N1
Berekende eigenschappen
- Exacte massa: 160.06374
- Monoisotopische massa: 160.064
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 1
- Complexiteit: 146
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.6
- Topologisch pooloppervlak: 38.9Ų
Experimentele eigenschappen
- Dichtheid: 1.142
- Kookpunt: 251.5°Cat760mmHg
- Vlampunt: 104.2°C
- Brekindex: 1.542
- PSA: 38.92
- LogboekP: 2.04500
3-Methyl-4-phenyl-1,2,5-oxadiazole Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | B400798-10mg |
3-Methyl-4-phenyl-1,2,5-oxadiazole |
10349-09-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B400798-50mg |
3-Methyl-4-phenyl-1,2,5-oxadiazole |
10349-09-4 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B400798-100mg |
3-Methyl-4-phenyl-1,2,5-oxadiazole |
10349-09-4 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-116534-0.05g |
3-methyl-4-phenyl-1,2,5-oxadiazole |
10349-09-4 | 95% | 0.05g |
$179.0 | 2023-07-06 | |
| Enamine | EN300-116534-0.1g |
3-methyl-4-phenyl-1,2,5-oxadiazole |
10349-09-4 | 95% | 0.1g |
$268.0 | 2023-07-06 | |
| Enamine | EN300-116534-0.25g |
3-methyl-4-phenyl-1,2,5-oxadiazole |
10349-09-4 | 95% | 0.25g |
$383.0 | 2023-07-06 | |
| Enamine | EN300-116534-0.5g |
3-methyl-4-phenyl-1,2,5-oxadiazole |
10349-09-4 | 95% | 0.5g |
$601.0 | 2023-07-06 | |
| Enamine | EN300-116534-1.0g |
3-methyl-4-phenyl-1,2,5-oxadiazole |
10349-09-4 | 95% | 1.0g |
$770.0 | 2023-07-06 | |
| Enamine | EN300-116534-2.5g |
3-methyl-4-phenyl-1,2,5-oxadiazole |
10349-09-4 | 95% | 2.5g |
$1509.0 | 2023-07-06 | |
| Enamine | EN300-116534-5.0g |
3-methyl-4-phenyl-1,2,5-oxadiazole |
10349-09-4 | 95% | 5.0g |
$2235.0 | 2023-07-06 |
3-Methyl-4-phenyl-1,2,5-oxadiazole Gerelateerde literatuur
-
1. An analysis of the lipophilicity of furazan and furoxan derivatives using the CLOGP algorithmRosella Calvino,Alberto Gasco,Albert Leo J. Chem. Soc. Perkin Trans. 2 1992 1643
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